3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one
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Overview
Description
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in various biological assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles
- 3-(2-methoxypyridin-3-yl)-4H-chromen-4-ones
- 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxypyridine and quinazoline moieties contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-17-10-14(6-7-21-17)25-9-8-23(12-19(25)27)18(26)11-24-13-22-16-5-3-2-4-15(16)20(24)28/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWZRUUVQDMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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